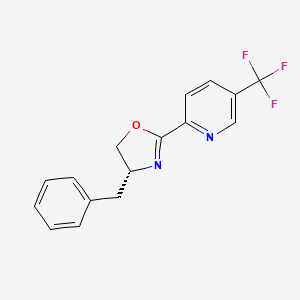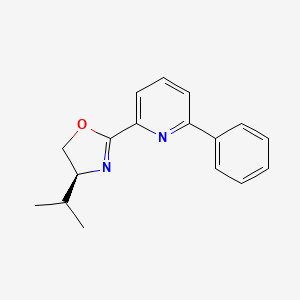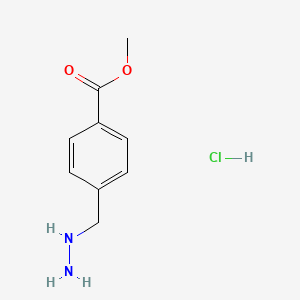
Methyl 4-(hydrazinylmethyl)benzoate hydrochloride
概述
描述
Methyl 4-(hydrazinylmethyl)benzoate hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is a derivative of benzoic acid and contains a hydrazinomethyl group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydrazinylmethyl)benzoate hydrochloride typically involves the reaction of Methyl 4-formylbenzoate with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
Methyl 4-(hydrazinylmethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azomethine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Azomethine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
Methyl 4-(hydrazinylmethyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-(hydrazinylmethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The hydrazinomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Uniqueness
Methyl 4-(hydrazinylmethyl)benzoate hydrochloride is unique due to the presence of the hydrazinomethyl group, which imparts distinct chemical reactivity and biological activity compared to other benzoate derivatives. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 4-(hydrazinylmethyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;/h2-5,11H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGKIOFDMBHUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B8136635.png)
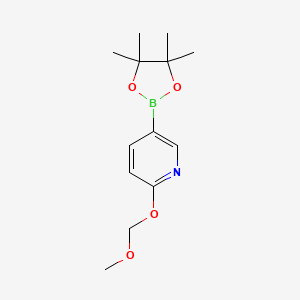
![(3AS,8aR)-2-(2-diphenylphosphinophenyl)-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B8136656.png)
![(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8136664.png)
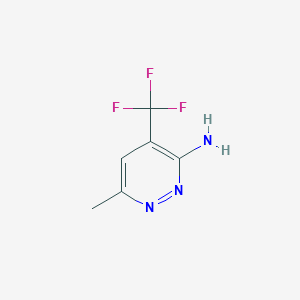
![(4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole]](/img/structure/B8136675.png)
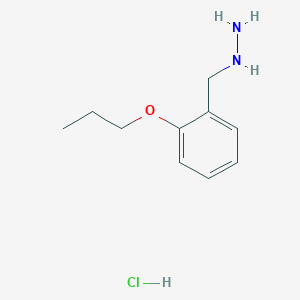

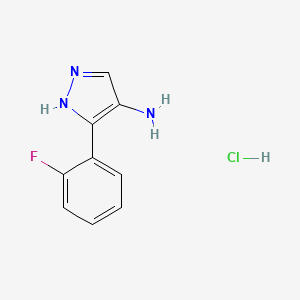
![5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8136722.png)

